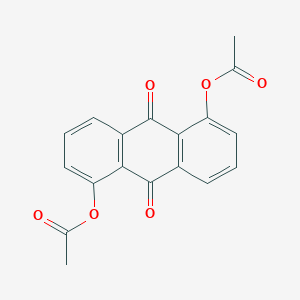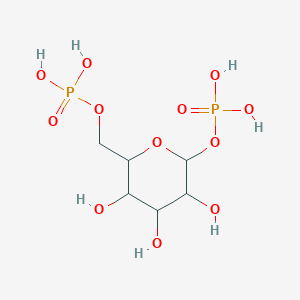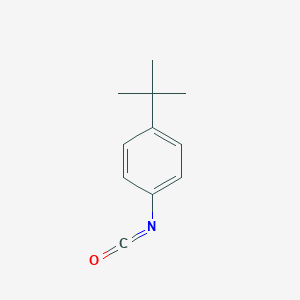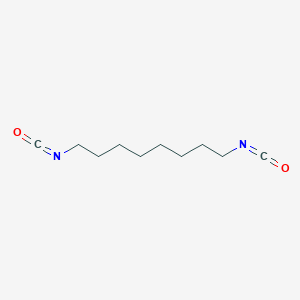
1,8-Diisocyanatooctane
Overview
Description
1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula OCN(CH₂)₈NCO. It is a diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an octane chain. This compound is primarily used in the production of polyurethanes and other polymers due to its ability to react with compounds containing active hydrogen atoms, such as alcohols and amines .
Mechanism of Action
Target of Action
1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate , is primarily used as a cross-linker in the fabrication of polyurethane . Its primary targets are the components of polyurethane that it helps to cross-link, thereby enhancing the material’s properties.
Pharmacokinetics
For example, it has a boiling point of 156°C at 15 mmHg and a density of 1.007 g/mL at 25°C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity. For instance, the reaction rate between this compound and polyols can be accelerated at higher temperatures. Additionally, isocyanates can react with water to form amines and carbon dioxide, so the reaction must be carried out in a dry environment to prevent unwanted side reactions .
Disclaimer: This information is based on the current understanding and usage of this compound in industrial processes. It is always recommended to handle such compounds with appropriate safety measures due to their potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diisocyanatooctane can be synthesized through the phosgenation of 1,8-diaminooctane. The reaction involves the following steps:
Formation of Carbamoyl Chloride: 1,8-diaminooctane reacts with phosgene (COCl₂) to form 1,8-bis(carbamoyl chloride)octane.
Formation of Isocyanate: The intermediate 1,8-bis(carbamoyl chloride)octane is then treated with a base, such as triethylamine, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of phosgene and 1,8-diaminooctane under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or chlorobenzene, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1,8-Diisocyanatooctane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines at room temperature to form ureas.
Water: Reacts with water at room temperature to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Scientific Research Applications
1,8-Diisocyanatooctane has several scientific research applications, including:
Polyurethane Production: Used as a key component in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Surface Coatings: Used in the production of repellency coatings, lubrication coatings, particle modification coatings, adhesion promotion coatings, and fluorescent coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its ability to form biocompatible polymers.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene Diisocyanate: Contains six carbon atoms in the chain and is used in similar applications.
1,4-Diisocyanatobutane: Contains four carbon atoms in the chain and is used in the production of polyurethanes.
1,12-Diisocyanatododecane: Contains twelve carbon atoms in the chain and is used in the production of polyurethanes.
Uniqueness
1,8-Diisocyanatooctane is unique due to its eight-carbon chain, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it suitable for a wide range of applications, including flexible foams, rigid foams, and elastomers .
Properties
IUPAC Name |
1,8-diisocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKOUOXSNGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369847 | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10124-86-4 | |
| Record name | Octamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?
A: this compound acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:
Q2: What analytical techniques were employed to confirm the successful incorporation of this compound and formation of the IPN?
A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of this compound:
- FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the this compound successfully reacted with the PLL and incorporated it into the material. []
- SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by this compound, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


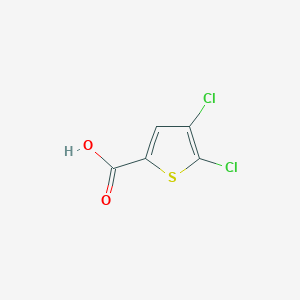
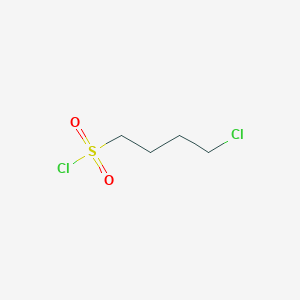
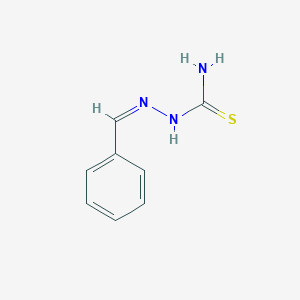
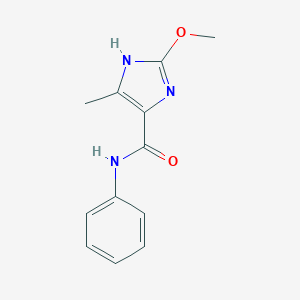
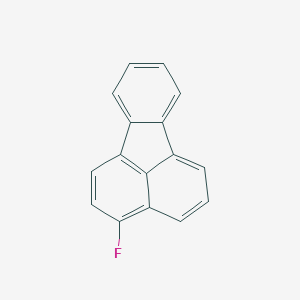

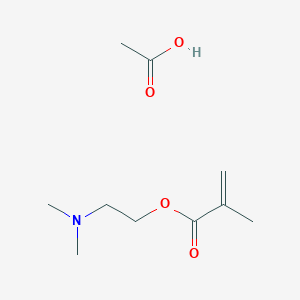
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
